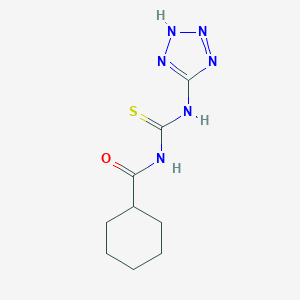

N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea

Description

Properties

IUPAC Name |

N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDFJIXHVVZDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea typically involves the reaction of cyclohexyl isocyanate with 5-amino-1H-tetrazole in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate+5-amino-1H-tetrazole→N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea

Industrial Production Methods

In an industrial setting, the production of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The tetraazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted tetraazolyl derivatives.

Scientific Research Applications

N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with analogous thiourea derivatives:

Key Observations :

- Cyclohexyl vs.

- Tetrazole vs. Triazole/Thiadiazole R² Groups : Tetrazoles (4N heterocycle) exhibit higher acidity (pKa ~4.5) than triazoles (3N, pKa ~8–10) , influencing hydrogen-bonding and metal-coordination properties. Thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, which may enhance redox activity or antibacterial effects.

Hydrogen Bonding and Crystallography

- Intramolecular Interactions :

- Intermolecular Packing :

- Compounds with aromatic R¹ groups (e.g., ) exhibit π–π stacking, while aliphatic substituents (e.g., cyclohexyl) may favor van der Waals interactions.

Biological Activity

N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a cyclohexylcarbonyl group, a tetraazolyl moiety, and a thiourea structure, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the reaction of cyclohexyl isocyanate with 5-amino-1H-tetrazole in dichloromethane under reflux conditions. This method ensures high yield and purity of the product. The general reaction can be summarized as:

Table 1: Summary of Synthetic Route

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| Cyclohexyl isocyanate | Dichloromethane | Reflux | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiourea and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have revealed that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the tetraazole group is believed to enhance its efficacy against cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this thiourea derivative. The study found that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.